1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one
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Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Azetidines, on the other hand, are four-membered heterocyclic compounds containing a nitrogen atom.
Synthesis Analysis
Oxadiazoles can be synthesized through various methods. One common method involves the condensation of substituted aldehyde/ketone with substituted benzohydrazide to form substituted N ′-alkylidene benzohydrazide and then cyclization of N ′-alkylidene benzohydrazide to form 1, 3, 4-oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been shown to participate in a variety of chemical reactions, largely due to the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary greatly depending on their substituents and the positions of these substituents in the ring . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Mechanism of Action
Target of Action
The primary targets of 1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(naphthalen-1-yl)ethan-1-one are specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, which play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by binding to the active site of the enzyme or receptor. The binding typically involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. This interaction can inhibit the enzyme’s activity or alter the receptor’s conformation, leading to changes in downstream signaling pathways .
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it may affect the PI3K/AKT pathway, which is crucial for cell metabolism and survival .
Future Directions
Properties
IUPAC Name |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-23(14-19-11-6-10-18-9-4-5-12-21(18)19)27-15-20(16-27)24-25-22(26-29-24)13-17-7-2-1-3-8-17/h1-12,20H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLNUWCDIZPRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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